

Application Note: Quantification of 3-Bromotyrosine in Human Plasma using LC-MS/MS

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Compound of Interest

Compound Name: 3-Bromotyrosine

Cat. No.: B1580512

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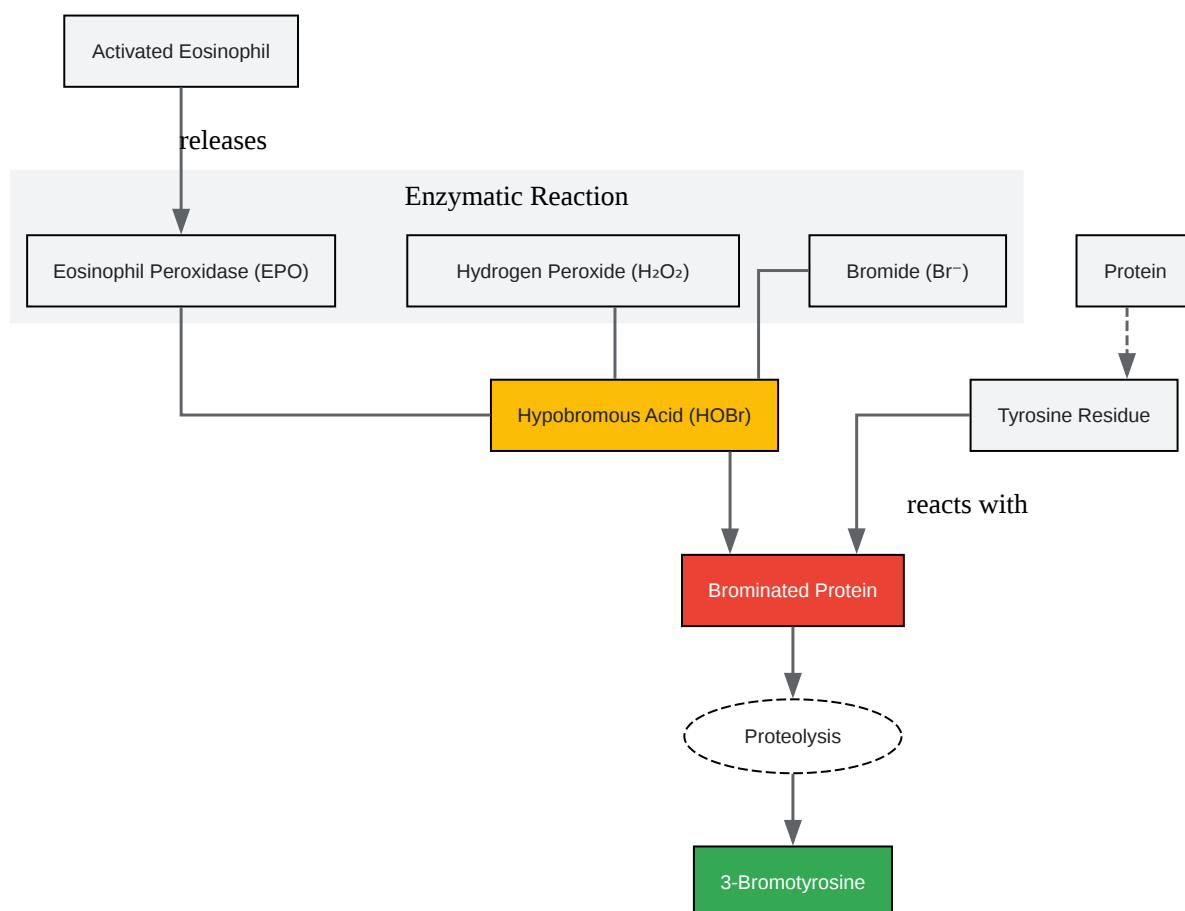
Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of **3-Bromotyrosine** (3-BT), a biomarker of eosinophil activation and oxidative stress, in human plasma. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with a stable isotope-labeled internal standard for accurate quantification. The described protocol includes a straightforward protein precipitation step for sample preparation, optimized chromatographic separation, and specific mass spectrometric parameters for reliable detection. This method is suitable for researchers, scientists, and drug development professionals investigating inflammatory diseases and oxidative stress.

Introduction

3-Bromotyrosine is a modified amino acid formed by the reaction of hypobromous acid, produced by the enzyme eosinophil peroxidase, with tyrosine residues in proteins.[1] Elevated levels of **3-Bromotyrosine** have been associated with inflammatory conditions such as eosinophilic esophagitis and asthma, making it a valuable biomarker for monitoring disease activity and the efficacy of therapeutic interventions.[2][3] This application note details a validated LC-MS/MS method for the precise quantification of **3-Bromotyrosine** in human plasma.

Signaling Pathway of 3-Bromotyrosine Formation



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Caption: Formation of **3-Bromotyrosine** from protein-bound tyrosine by eosinophil peroxidase.

Experimental Protocol

Materials and Reagents

- **3-Bromotyrosine** (3-BT) standard

- **3-Bromotyrosine- $^{13}\text{C}_6$** (3-BT- $^{13}\text{C}_6$) internal standard
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Trifluoroacetic acid (TFA)
- Ultrapure water
- Human plasma (K₂EDTA)

Sample Preparation

- Thaw Plasma: Thaw frozen human plasma samples at room temperature.
- Aliquoting: Aliquot 100 μL of plasma into a microcentrifuge tube.
- Internal Standard Spiking: Add 10 μL of the internal standard solution (12.5 ng/mL of 3-BT- $^{13}\text{C}_6$ in methanol) to each plasma sample.[\[4\]](#)
- Acidification: Add 10 μL of 0.2% TFA in water and vortex for 1 minute at room temperature.[\[4\]](#)
- Protein Precipitation: Add 200 μL of acetone, vortex for 10 minutes at 25°C, and then centrifuge at 12,500 RPM for 5 minutes at 4°C.[\[4\]](#)
- Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
- Drying: Dry the supernatant in a vacuum evaporator at 35°C for approximately 180 minutes.[\[4\]](#)
- Reconstitution: Reconstitute the dried residue in 30 μL of 0.1% formic acid in water.[\[4\]](#)
- Transfer: Transfer the reconstituted sample to an autosampler vial with an insert for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

- HPLC System: Agilent 1290 Infinity LC system or equivalent
- Column: Zorbax RRHD C18 column (2.1 x 100 mm, 1.8 μ m) or equivalent
- Mobile Phase A: 0.1% Formic Acid in Water[4]
- Mobile Phase B: 0.1% Formic Acid in Methanol[4]
- Gradient Program:

Time (min)	%B
0.0	10
0.7	10
5.0	40
5.5	95
6.5	95
6.51	10

| 8.0 | 10 |

- Flow Rate: 0.3 mL/min
- Injection Volume: 20 μ L[4]
- Column Temperature: 40°C

Mass Spectrometry:

- Mass Spectrometer: Agilent 6495 Triple Quadrupole MS or equivalent
- Ionization Source: Electrospray Ionization (ESI), Positive Mode[4]

- MS Parameters:
 - Sprayer Voltage: 3 kV[4]
 - Vaporizer Temperature: 265°C[4]
 - Capillary Temperature: 355°C[4]
 - Sheath Gas (Nitrogen): 25 arbitrary units
 - Auxiliary Gas (Nitrogen): 20 arbitrary units

- MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)
3-Bromotyrosine	259.63	213.42	15

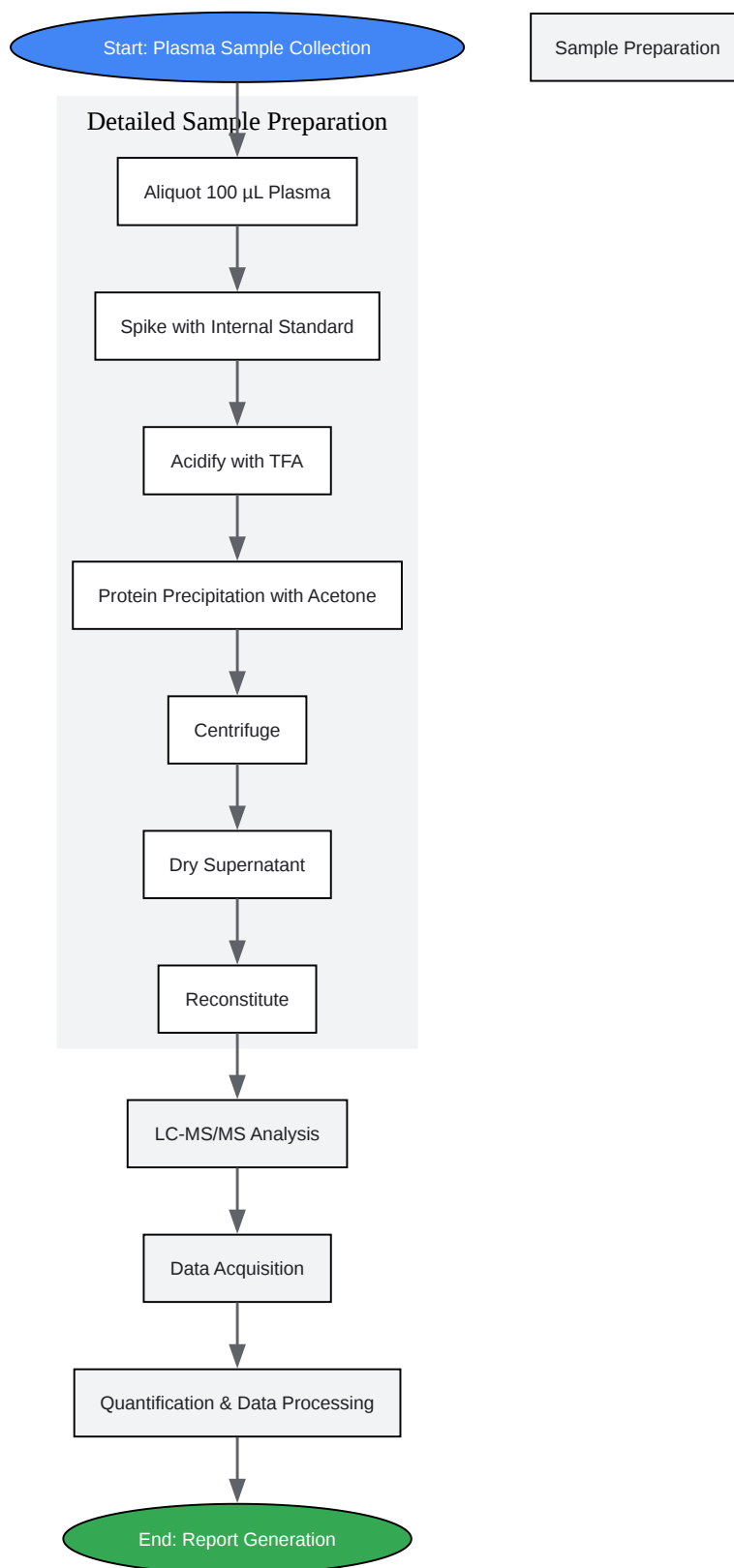
| 3-Bromotyrosine-¹³C₆ | 265.61 | 219.73 | 15 |

Quantitative Data Summary

The following table summarizes the quantitative performance of the LC-MS/MS method for **3-Bromotyrosine** as reported in the literature.

Parameter	Value	Reference
Linearity Range	10 - 300 ng/mL	[2]
0.1 - 3.0 ng/mL	[4]	
Limit of Quantification (LOQ)	10 ng/mL	[2]
0.096 ng/mL	[4]	
Limit of Detection (LOD)	0.026 ng/mL	[4]
Intra-day Precision (%RSD)	0.98 - 4.6%	[2]
Inter-day Precision (%CV)	<10%	[4]
Accuracy	95 - 105%	[4]

Experimental Workflow



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Caption: Workflow for the quantification of **3-Bromotyrosine** in plasma.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of **3-Bromotyrosine** in human plasma. The simple sample preparation and specific detection make it a valuable tool for clinical and translational research in areas where eosinophil-mediated oxidative stress is implicated.

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